molecular formula C23H25NO6S B2748827 Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-26-0

Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No. B2748827
CAS RN: 867042-26-0
M. Wt: 443.51
InChI Key: VPEGEPUSSKTPJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to.

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Selective hydrolysis studies on methanesulfonate esters, including Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate analogs, demonstrate the potential for precise chemical modifications in pharmaceutical synthesis, offering insights into optimizing drug purity and efficacy without altering the core active molecule (Chan, Cox, & Sinclair, 2008).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structures of closely related compounds provide foundational knowledge for understanding the chemical behavior and potential applications of this compound. Such studies aid in the development of new synthetic routes and the improvement of existing ones for pharmaceuticals (Kaur et al., 2012).

Diethyltin-based Self-assemblies

Research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, including methanesulfonate-based ligands, highlights the versatility of this compound in constructing complex molecular architectures. These findings have implications for material science, catalysis, and drug delivery systems (Shankar et al., 2011).

Ring-opening Reactions

The study of ring-opening reactions of pyrrolidine-carboxylates underlines the synthetic utility of methanesulfonic acid in facilitating transformations relevant to the synthesis of complex organic molecules, including pharmaceuticals. This research provides insights into novel synthetic pathways that could be applied to derivatives of this compound for therapeutic purposes (Shimizu et al., 2010).

Mechanism of Action

Target of Action

It’s suggested that the compound may interact with proteins such asATF4 and NF-kB . These proteins play crucial roles in cellular processes such as inflammation and stress response.

Mode of Action

The compound likely interacts with its targets, leading to changes in cellular processes. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in cells . These molecules are involved in inflammatory responses, suggesting that the compound may have anti-inflammatory properties.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It may inhibit endoplasmic reticulum (ER) stress and apoptosis , as well as the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, suggesting that the compound may have neuroprotective and anti-inflammatory effects.

Result of Action

The compound appears to have promising neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound could potentially be developed as a treatment for neurodegenerative diseases.

properties

IUPAC Name

ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGEPUSSKTPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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